molecular formula C27H44N7O20P3S B1242584 3-hydroxyadipyl-CoA

3-hydroxyadipyl-CoA

Cat. No. B1242584
M. Wt: 911.7 g/mol
InChI Key: OTEACGAEDCIMBS-FOLKQPSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxyadipyl-CoA is an acyl-CoA that results from formal condensation of the thiol group of coenzyme A with the 1-carboxy group of 3-hydroxyadipic acid. It is a conjugate acid of a 3-hydroxyadipyl-CoA(5-).
3-Hydroxyadipyl-CoA belongs to the class of organic compounds known as 3-hydroxyacyl coas. These are organic compounds containing a 3-hydroxyl acylated coenzyme A derivative. Thus, 3-hydroxyadipyl-CoA is considered to be a fatty ester lipid molecule. 3-Hydroxyadipyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 3-Hydroxyadipyl-CoA has been primarily detected in urine. Within the cell, 3-hydroxyadipyl-CoA is primarily located in the cytoplasm.

Scientific Research Applications

1. Bio-based Production of Chemicals

3-Hydroxyadipyl-CoA plays a critical role in the bio-based production of chemicals. It is particularly significant in the fermentative production of 3-Hydroxypropionic acid (3-HP), which serves as a precursor for various commercially important chemicals like acrylic acid and acrylamide. Innovations in this area involve improving the production of 3-HP in yeast and bacteria through metabolic engineering, which includes enhancing precursor availability and cofactor supply (Chen et al., 2014), (Liu et al., 2016), (Yang et al., 2017).

2. Production of Biodegradable Plastics

3-Hydroxyadipyl-CoA is also instrumental in the production of Poly-3-hydroxyalkanoates (P(3HA)s), a type of biodegradable polymer. This is achieved by metabolically engineering PHA synthase enzymes to improve their activity or substrate specificity, thus facilitating the production of P(3HA)s from bio-renewable resources (Nomura & Taguchi, 2007).

3. Photosynthetic Production from CO2

Another application involves the use of cyanobacteria to produce 3-HP directly from CO2. This method utilizes the ability of cyanobacteria to fix CO2 and convert it into 3-HP through the expression of malonyl-CoA reductase. This represents a sustainable alternative for the production of 3-HP, contributing to the reduction of reliance on petrochemical processes (Wang et al., 2016).

4. Aerobic Catabolism in Bacteria

Research also shows that certain bacteria utilize 3-hydroxyadipyl-CoA in the aerobic catabolism of benzoate, a process that leads to various CoA thioesters. This pathway is significant for understanding microbial degradation of aromatic compounds and could have applications in bioremediation (Zaar et al., 2001).

5. Biotechnological Applications in E. coli

Engineering of E. coli for biosynthesis of polyhydroxyalkanoate (PHA) and 3-hydroxybutyrate also demonstrates the utility of 3-hydroxyadipyl-CoA. These biotechnological advancements are significant for producing bio-based plastics and other valuable chemicals from simple carbon sources like glucose or glycerol (Srirangan et al., 2016), (Lo et al., 2022).

properties

Product Name

3-hydroxyadipyl-CoA

Molecular Formula

C27H44N7O20P3S

Molecular Weight

911.7 g/mol

IUPAC Name

6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-6-oxohexanoic acid

InChI

InChI=1S/C27H44N7O20P3S/c1-27(2,22(41)25(42)30-6-5-16(36)29-7-8-58-18(39)9-14(35)3-4-17(37)38)11-51-57(48,49)54-56(46,47)50-10-15-21(53-55(43,44)45)20(40)26(52-15)34-13-33-19-23(28)31-12-32-24(19)34/h12-15,20-22,26,35,40-41H,3-11H2,1-2H3,(H,29,36)(H,30,42)(H,37,38)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14?,15-,20-,21-,22+,26-/m1/s1

InChI Key

OTEACGAEDCIMBS-FOLKQPSDSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(CCC(=O)O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CCC(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-hydroxyadipyl-CoA
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3-hydroxyadipyl-CoA
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3-hydroxyadipyl-CoA
Reactant of Route 4
3-hydroxyadipyl-CoA
Reactant of Route 5
3-hydroxyadipyl-CoA
Reactant of Route 6
3-hydroxyadipyl-CoA

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